molecular formula C15H17N3O3 B7629121 Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B7629121
M. Wt: 287.31 g/mol
InChI Key: QUPIFXICDRUUIV-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial properties. It has also been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate is that it has a relatively simple synthesis method, making it easily accessible for lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate. One potential direction is to further investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antibacterial agent and its effectiveness against antibiotic-resistant bacteria. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for potential use in clinical applications.
In conclusion, Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory, anti-tumor, and antibacterial properties, as well as its neuroprotective effects, make it a promising candidate for further study. However, its mechanism of action and limitations for lab experiments need to be further investigated to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate involves the reaction of cyclobutanecarbonyl chloride with imidazo[1,2-a]pyridine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate.

Scientific Research Applications

Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-21-15(20)12-13(17-14(19)10-6-5-7-10)18-9-4-3-8-11(18)16-12/h3-4,8-10H,2,5-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPIFXICDRUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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